(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene
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Overview
Description
(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a prop-1-yn-1-yl group and an ethoxy group linked to a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives followed by the introduction of the prop-1-yn-1-yl group through a Sonogashira coupling reaction. The ethoxy group can be introduced via a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-yn-1-ylbenzene
- 3-(Prop-2-yn-1-yloxy)benzaldehyde
- 2-(Prop-2-yn-1-yloxy)naphthalene
Uniqueness
(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both alkyne and ether linkages, along with the benzene ring, allows for versatile chemical modifications and interactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
90331-99-0 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-(1-prop-2-enoxyethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C14H16O2/c1-3-11-15-13(2)16-12-7-10-14-8-5-4-6-9-14/h3-6,8-9,13H,1,11-12H2,2H3 |
InChI Key |
MOFFQMVTDBOKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCC=C)OCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
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